molecular formula C18H19N3O5S B2355443 N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide CAS No. 2034591-88-1

N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide

Cat. No. B2355443
CAS RN: 2034591-88-1
M. Wt: 389.43
InChI Key: ARKURCXQWRXUNU-UHFFFAOYSA-N
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Description

Thiadiazoles are a sub-family of azole compounds. Structurally, they are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic ring by virtue of their two double bonds and the sulfur lone pair . Compounds bearing them as a structural motif are fairly common in pharmacology .


Molecular Structure Analysis

Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms . They are aromatic ring by virtue of their two double bonds and the sulfur lone pair .


Physical And Chemical Properties Analysis

Thiadiazoles are aromatic ring by virtue of their two double bonds and the sulfur lone pair .

Scientific Research Applications

Anticancer Activities

  • Synthesis and Biological Activity of Heterocyclic Compounds: A study on the synthesis of imidazo[1,2-a]pyridines substituted at the 3-position, including compounds with thiadiazole structures, revealed that some compounds demonstrated good cytoprotective properties in antiulcer models, although they did not display significant antisecretory activity (Starrett et al., 1989).
  • Evaluation of Thiazole and 1,3,4-Thiadiazole Derivatives as Anticancer Agents: A study synthesized novel thiazole and 1,3,4-thiadiazole derivatives, finding that certain compounds exhibited potent anticancer activity against hepatocellular carcinoma cell lines (Gomha et al., 2017).
  • Microwave-Assisted Synthesis of Anticancer Compounds: Novel Schiff’s bases containing a thiadiazole scaffold and benzamide groups were synthesized and showed promising anticancer activity against various human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer (Tiwari et al., 2017).

Antimicrobial Activities

  • Synthesis and Antimicrobial Activity of Benzimidazole Derivatives: A study focused on the synthesis of benzimidazole derivatives carrying various heterocycles, such as thiadiazole, found that some of the new compounds demonstrated antimicrobial activity (Nofal et al., 2002).
  • Thiazolidine-2,4-Dione Derivatives and Their Antimicrobial Activity: Novel thiazolidine-2,4-dione derivatives were synthesized and exhibited moderate antibacterial and antifungal activities against various microorganisms (Abd Alhameed et al., 2019).

Other Biological Activities

  • Synthesis and Reactions of Thiosemicarbazides as Antihypertensive Agents: The study involved the synthesis of compounds with thiazolyl derivatives, indicating good antihypertensive α-blocking activity (Abdel-Wahab et al., 2008).
  • Antioxidant Properties of Benzimidazole Derivatives: Some synthesized benzimidazole derivatives showed significant inhibition of lipid peroxidation, indicating potential antioxidant properties (Kuş et al., 2004).

Mechanism of Action

Target of Action

The compound, also known as N-[2-(1-methyl-2,2-dioxo-2lambda6,1,3-benzothiadiazol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide, is a derivative of the benzo[c][1,2,5]thiadiazole (BTZ) motif . BTZ-based compounds have been extensively researched for use in photovoltaics and as fluorescent sensors . They are known to interact with various targets, primarily electron-rich molecules .

Mode of Action

The compound’s mode of action is based on its electron-deficient nature . It interacts with its targets through a process known as static quenching, which involves the formation of a ground-state fluorescence-quenched complex due to hydrogen bonding interactions .

Biochemical Pathways

The compound’s interaction with its targets can affect various biochemical pathways. For instance, it has been used as a photocatalyst in a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes . This suggests that it may influence pathways involving these heteroarenes.

Pharmacokinetics

Its optoelectronic and photophysical properties can be systematically modified by varying the donor groups while keeping the btz acceptor group the same . This suggests that its absorption, distribution, metabolism, and excretion (ADME) properties could potentially be tailored for specific applications.

Result of Action

The compound’s interaction with its targets results in a change in their electronic state, leading to fluorescence quenching . This property has been exploited to create highly sensitive and selective sensors for primary aromatic amines .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, its photocatalytic activity is dependent on the presence of light . Moreover, its sensing capabilities can be affected by the presence of different types of amines .

properties

IUPAC Name

N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-20-14-6-2-3-7-15(14)21(27(20,23)24)10-9-19-18(22)13-5-4-8-16-17(13)26-12-11-25-16/h2-8H,9-12H2,1H3,(H,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKURCXQWRXUNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=C4C(=CC=C3)OCCO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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